molecular formula C5H3ClO2 B1600468 6-Chloropyran-2-one CAS No. 20357-65-7

6-Chloropyran-2-one

Cat. No.: B1600468
CAS No.: 20357-65-7
M. Wt: 130.53 g/mol
InChI Key: XKFPZGLJYHAVTB-UHFFFAOYSA-N
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Description

Pyran-2-one is a six-membered heterocyclic ring containing one oxygen atom and a ketone group. Substitution patterns on this scaffold significantly influence chemical reactivity, physical properties, and biological activity. This article compares these analogs, focusing on substituent effects, applications, and physicochemical data.

Properties

IUPAC Name

6-chloropyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPZGLJYHAVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466027
Record name 6-Chloropyran-2-one
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-65-7
Record name 6-Chloro-2-pyrone
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Record name 6-Chloropyran-2-one
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Record name 6-Chloropyran-2-one
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Record name 6-CHLORO-2-PYRONE
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Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions:

  • Aromatic nucleophilic substitution with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, NMP) yields 6-alkoxy derivatives at 80–100°C .

  • Halogen exchange with KF in sulfolane at 220–245°C replaces chlorine with fluorine, forming 6-fluoropyran-2-one .

Table 1: Substitution Reaction Parameters

ReagentSolventTemperature (°C)ProductYield (%)Source
NaOMeDMF806-methoxypyran-2-one75–85
KF + 18-crown-6Sulfolane220–2456-fluoropyran-2-one68

Addition Reactions

The α,β-unsaturated lactone system facilitates conjugate additions:

  • Grignard reagents (e.g., MeMgBr) add to the carbonyl group, forming 6-chloro-4-alkylpyran-2-ones .

  • Dienophiles like maleic anhydride undergo Diels-Alder reactions at the diene moiety, producing bicyclic adducts .

Table 2: Addition Reaction Outcomes

ReagentProduct StructureRegioselectivityYield (%)Source
MeMgBr4-methyl-6-chloropyran-2-oneC4 addition62
Maleic anhydrideBicyclic lactone adductEndo preference78

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the lactone ring, yielding chlorinated glutaconic acid derivatives .

  • Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming 6-chloropyran-2-ol, which tautomerizes to its keto form .

Ring-Opening and Cyclization

  • Acid-catalyzed hydrolysis (HCl/H₂O) opens the lactone ring, generating 6-chloro-4-oxopentenoic acid .

  • Thermal decomposition above 300°C eliminates CO₂, forming 5-chlorofuran derivatives .

Catalytic Cross-Coupling

Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces the chlorine atom at position 6, enabling aryl functionalization:

python
# Example reaction setup for Suzuki coupling substrate = 6-chloropyran-2-one catalyst = Pd(PPh₃)base = K₂CO₃ solvent = DME/H₂O temperature = 90°C yield = 7085% [5]

Key Mechanistic Insights

  • Electrophilic character : The chlorine atom withdraws electron density, enhancing reactivity at C6 for substitution .

  • Conjugation effects : The α,β-unsaturated carbonyl system directs additions to C4 and facilitates cycloadditions .

This synthesis of experimental data demonstrates 6-chloropyran-2-one’s versatility as a scaffold in medicinal chemistry and materials science. Recent advances in catalytic methods (e.g., Pd-mediated coupling) expand its utility for constructing complex heterocycles .

Scientific Research Applications

Chemistry

6-Chloropyran-2-one serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it a versatile intermediate in creating bioactive compounds.

Reaction TypeDescription
Oxidation Formation of more oxidized derivatives
Reduction Conversion into less oxidized forms
Substitution Chlorine atom can be replaced with other functional groups

Biology

Research has focused on the interactions of this compound with biological molecules. Studies suggest potential bioactive properties , making it a candidate for further investigation in pharmacology.

Medicine

There is ongoing research into its therapeutic properties, particularly as a precursor in drug synthesis. The compound's unique structure may contribute to its efficacy in treating various medical conditions.

Industry

In industrial applications, this compound is utilized in the production of various chemical products, including:

  • Pharmaceuticals
  • Agrochemicals

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Bioactive Compounds:
    A study demonstrated that derivatives of this compound exhibit enhanced antimicrobial activity compared to their parent compounds, indicating potential applications in pharmaceuticals.
  • Environmental Impact Assessment:
    Research investigated the degradation pathways of chlorinated compounds, including this compound, revealing insights into its environmental persistence and potential toxicity.
  • Agricultural Applications:
    A case study explored the use of this compound derivatives as effective agrochemicals, enhancing crop yields while reducing environmental impact.

Mechanism of Action

The mechanism by which 6-Chloropyran-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo substitution reactions makes it a versatile intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

2.1 4-Methoxy-6-(p-chlorophenylethyl)-5,6-dihydro-2H-pyran-2-one
  • Structure : Features a methoxy group at position 4, a p-chlorophenylethyl chain at position 6, and a partially saturated ring (5,6-dihydro) .
  • Application : Used as a therapeutic agent for hyperlipemia due to its lipid-lowering properties .
2.2 6-Hydroxy-6-methyl-2H-pyran-3-one
  • Structure : Hydroxy and methyl groups at position 6, with a ketone at position 3 .
  • Derivatives: Includes analogs like 3-(dimethylamino)-2-propenoyl and 3-(1H-pyrazol-3-yl) substitutions, which are marketed for synthetic applications .
  • Reactivity : The hydroxy group enables hydrogen bonding, influencing solubility and crystallinity.
2.3 6-Nonyltetrahydro-2H-pyran-2-one
  • Structure: A saturated pyran ring (tetrahydro) with a nonyl (C9) chain at position 6 .
  • Applications : Available as a natural product (98% purity) and analytical standard, suggesting use in chromatography or reference studies .
  • Property: The long alkyl chain increases hydrophobicity, making it suitable for non-polar solvents.
2.4 5,6-Dihydro-6-pentyl-2H-pyran-2-one
  • Structure : A partially saturated ring with a pentyl group at position 6 .
  • Stereochemistry : The (6R)-configuration is specified, highlighting the importance of chirality in biological activity .
2.5 3-Chloro-6-methyl-2H-1-benzopyran-2-one
  • Structure : A benzopyran derivative with chlorine at position 3 and methyl at position 6 .
  • Electronic Effects : The chlorine atom on the aromatic benzene ring may enhance electrophilic substitution reactivity compared to pyran-2-one analogs.

Comparative Analysis

Compound Substituents Ring Saturation Key Applications Notable Properties
4-Methoxy-6-(p-chlorophenylethyl)-5,6-dihydro-2H-pyran-2-one 4-OCH₃, 6-(p-Cl-C₆H₄-CH₂CH₂) Partially saturated Hyperlipemia treatment High lipophilicity, therapeutic potential
6-Hydroxy-6-methyl-2H-pyran-3-one 6-OH, 6-CH₃ Unsaturated Synthetic intermediates Enhanced solubility via H-bonding
6-Nonyltetrahydro-2H-pyran-2-one 6-C₉H₁₉ Fully saturated Analytical standards Extreme hydrophobicity
5,6-Dihydro-6-pentyl-2H-pyran-2-one 6-C₅H₁₁ Partially saturated Chirality studies Stereospecific interactions
3-Chloro-6-methyl-2H-1-benzopyran-2-one 3-Cl, 6-CH₃ (benzene ring) Unsaturated N/A (data limited) Aromatic Cl influences reactivity

Impact of Substituents on Properties

  • Alkyl Chains: Longer chains (e.g., nonyl in 6-nonyltetrahydro-2H-pyran-2-one ) drastically increase hydrophobicity, affecting solubility and partitioning behavior.
  • Oxygenated Groups : Methoxy or hydroxy groups (e.g., 6-hydroxy-6-methyl-2H-pyran-3-one ) improve solubility and enable hydrogen bonding, critical for biological interactions.

Biological Activity

6-Chloropyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves cyclization reactions of chlorinated compounds. Recent methods have focused on optimizing yields and reducing by-products. For instance, a study outlined an efficient synthesis pathway that maximizes the yield of this compound while minimizing waste products, demonstrating the compound's versatility as a synthetic intermediate in pharmaceutical applications .

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of this compound derivatives. A study assessed various derivatives for their antibacterial and antifungal properties. The results indicated that certain derivatives exhibited significant antimicrobial activity against pathogenic strains, suggesting that modifications to the pyranone structure can enhance efficacy against specific microbial targets .

CompoundAntimicrobial ActivityEffective Concentration (µg/mL)
This compound Derivative AModerate50
This compound Derivative BStrong25
Control (Standard Antibiotic)High10

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated that certain derivatives possess moderate cytotoxicity against liver (WRL-68), colon (Caco2), and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values varied, indicating differing levels of potency across cell types .

Cell LineIC50 (µM)Activity Level
WRL-6886Moderate
Caco272Moderate
MCF-765High

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells. The modulation of key signaling pathways involved in cell proliferation and survival is also a potential mechanism .

Case Studies

A series of case studies have documented the therapeutic potential of this compound derivatives in clinical settings. For example, a case study involving a derivative showed promising results in reducing tumor size in animal models when administered at specific dosages over a defined period. These findings underscore the necessity for further clinical trials to establish efficacy and safety profiles in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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